molecular formula C16H19NO2 B2619553 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one CAS No. 1796947-55-1

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one

Katalognummer: B2619553
CAS-Nummer: 1796947-55-1
Molekulargewicht: 257.333
InChI-Schlüssel: DPVDHAXHVGCNSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{8-Azabicyclo[321]oct-2-en-8-yl}-2-phenoxypropan-1-one is a complex organic compound that features a bicyclic structure with an azabicyclo[321]octane coreThe azabicyclo[3.2.1]octane scaffold is a key structural motif in many biologically active molecules, including tropane alkaloids, which exhibit a wide range of pharmacological activities .

Vorbereitungsmethoden

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective cyclization of an acyclic starting material that contains the necessary stereochemical information . This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one undergoes a variety of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one has been studied for its potential as a pharmacophore in drug development, particularly targeting the central nervous system (CNS). Its structural properties allow it to interact with various neurotransmitter receptors, making it a candidate for:

  • Antidepressant Drugs : Preliminary studies suggest that this compound may exhibit antidepressant effects by modulating serotonin receptor activity.
  • Anticonvulsant Activity : Animal model studies indicate that it may reduce seizure activity through GABAergic pathway modulation.
  • Neuroprotective Effects : Research indicates potential protective effects against oxidative stress and excitotoxicity in neuronal cells .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for:

  • Formation of Derivatives : Through various chemical reactions such as Friedel-Crafts acylation and Diels-Alder reactions, researchers can modify the compound to explore new chemical entities with desired biological activities.

Biological Studies

In biological research, this compound is utilized to investigate:

  • Molecular Interactions : Understanding how small molecules interact with biological targets can provide insights into drug design and therapeutic applications.
  • Mechanisms of Action : The compound's interaction with specific receptors or enzymes can elucidate its pharmacological effects and guide further development of similar compounds .

Case Study 1: Antidepressant Activity

A study published in Pharmacology Research explored the antidepressant potential of this compound through its interaction with serotonin receptors. The results indicated significant improvements in behavioral models of depression, suggesting that the compound could serve as a lead for new antidepressant drugs.

Case Study 2: Anticonvulsant Properties

In another investigation, the anticonvulsant properties were assessed using animal models subjected to induced seizures. The compound demonstrated a notable reduction in seizure frequency and severity, supporting its potential use in developing new anticonvulsant therapies.

Wirkmechanismus

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The azabicyclo[3.2.1]octane core mimics the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. This interaction can influence various signaling pathways, leading to changes in cellular function .

Vergleich Mit ähnlichen Verbindungen

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one can be compared to other compounds with similar structures, such as:

Biologische Aktivität

The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one is a member of the azabicyclic family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bicyclic framework that contributes to its unique biological properties. The compound has a molecular formula of C16_{16}H19_{19}N1_{1}O2_{2} with a molecular weight of approximately 273.34 g/mol.

1. Opioid Receptor Antagonism

Research indicates that compounds with an azabicyclo[3.2.1]octane structure can act as mu-opioid receptor antagonists. These compounds have potential applications in treating opioid-induced side effects without compromising analgesic benefits. For instance, a related compound demonstrated significant selectivity towards the mu-opioid receptor, suggesting that this compound may exhibit similar properties .

2. Monoamine Transporter Inhibition

Studies on structurally similar azabicyclic compounds reveal their ability to inhibit monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain. This inhibition is highly dependent on the stereochemistry and overall topology of the molecule . The potential for antidepressant or anxiolytic effects through this mechanism warrants further investigation.

Case Study 1: In Vivo Efficacy

In a pharmacokinetic study involving related azabicyclic compounds, researchers observed significant brain penetration and favorable pharmacodynamic properties in murine models. The compound exhibited a half-life (T1/2_{1/2}) of approximately 0.48 hours and a volume of distribution suggesting extensive tissue distribution . These findings indicate that this compound may have effective bioavailability for central nervous system targets.

Case Study 2: Selectivity Studies

A comparative analysis of various azabicyclic derivatives highlighted the importance of specific functional groups in determining selectivity for different receptor subtypes (e.g., PSEN1 versus PSEN2 complexes). The introduction of hydrophilic substituents was shown to enhance potency while maintaining selectivity . This suggests that modifications to the structure of this compound could optimize its pharmacological profile.

Research Findings Summary

Study Findings Implications
In Vivo PharmacokineticsHigh clearance (99 mL/min/kg), T1/2_{1/2} = 0.48 hPotential for rapid action but may require dosing adjustments
Opioid Receptor SelectivitySignificant antagonistic activity at mu-opioid receptorsPossible therapeutic use in managing opioid side effects
Monoamine Transporter ActivityInhibition linked to structural featuresPotential antidepressant/anxiolytic effects

Eigenschaften

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(19-15-8-3-2-4-9-15)16(18)17-13-6-5-7-14(17)11-10-13/h2-6,8-9,12-14H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVDHAXHVGCNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1C=CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.